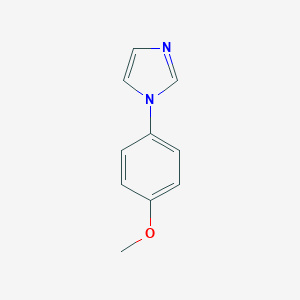

1-(4-Methoxyphenyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-4-2-9(3-5-10)12-7-6-11-8-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLOIFUGGCCEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275788 | |

| Record name | 1-(4-Methoxyphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10040-95-6 | |

| Record name | 1-(4-Methoxyphenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10040-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methoxyphenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Methoxyphenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Methoxyphenyl)-1H-imidazole, a key intermediate in pharmaceutical and organic chemistry research. The document details established synthetic methodologies, including the prevalent condensation and cross-coupling strategies. A thorough characterization of the compound is presented through a compilation of its physical and spectroscopic properties. Experimental protocols for both synthesis and analytical techniques are outlined to facilitate replication and further investigation. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of understanding. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, which combines an imidazole ring with a methoxyphenyl group, is a common motif in a variety of biologically active molecules. The imidazole moiety is known for its role in the biological activity of many pharmaceutical agents, including antifungal and antimicrobial drugs, by interacting with enzymes and proteins. The methoxyphenyl group can enhance the molecule's solubility and reactivity, making it a versatile building block for the synthesis of more complex therapeutic agents.[1] This guide will cover the primary methods for its synthesis and the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve either the construction of the imidazole ring from acyclic precursors or the N-arylation of the pre-formed imidazole ring.

Synthetic Methodologies

Two primary strategies for the synthesis of this compound are highlighted below:

-

Route A: Condensation Reaction: This approach typically involves the reaction of a dicarbonyl compound (or its equivalent), an aldehyde, and a source of ammonia. A common example is the condensation of 4-methoxybenzaldehyde, glyoxal, and ammonium acetate under acidic conditions.[1] This method builds the imidazole ring in a single step.

-

Route B: N-Arylation of Imidazole (Ullmann Condensation): This method involves the copper-catalyzed cross-coupling of imidazole with an aryl halide, such as 4-bromoanisole or 4-iodoanisole.[2] This is a classic and effective method for forming the N-aryl bond.

Experimental Protocols

2.2.1. Synthesis via Ullmann Condensation

This protocol is based on the general principles of the Ullmann condensation for the N-arylation of azoles.[2][3]

Materials:

-

Imidazole

-

4-Iodoanisole (or 4-bromoanisole)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 equivalents), 4-iodoanisole (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Add anhydrous DMF to the flask via syringe.

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

2.2.2. Synthesis Workflow Diagram

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the physical and spectroscopic properties of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O | [4] |

| Molecular Weight | 174.20 g/mol | [4] |

| Appearance | Solid, Cream-colored | [5] |

| Melting Point | 59-67 °C | [4][6][7] |

| Boiling Point | 120 °C at 0.1 mmHg | [4][6][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary methods for determining the molecular structure.

¹H NMR Data (400 MHz, CDCl₃) [5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 7.78 | m | 1H | CimidH | |

| 7.30 | d | 2H | CarylH | 8.9 |

| 7.20 | m | 2H | CimidH | |

| 6.98 | d | 2H | CarylH | 8.9 |

| 3.85 | s | 3H | OCH₃ |

¹³C NMR Data (100.6 MHz, CDCl₃) [5]

| Chemical Shift (δ, ppm) | Assignment |

| 158.92 | Caryl (C-O) |

| 135.89 | CimidH |

| 130.68 | CimidH |

| 129.97 | Caryl (C-N) |

| 123.19 | CarylH |

| 118.83 | CimidH |

| 114.87 | CarylH |

| 55.56 | OCH₃ |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Data (ATR, cm⁻¹) [5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3128, 3107 | medium | Caryl-H stretch |

| 2961, 2918, 2838 | weak, medium | Calkyl-H stretch |

| 1517 | strong | Aromatic C=C stretch |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₀N₂O), the expected exact mass is 174.0793 g/mol .

Experimental Protocols for Characterization

3.3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

3.3.2. IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.3.3. Characterization Workflow Diagram

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocols, particularly the Ullmann condensation, offer reliable methods for obtaining this valuable chemical intermediate. The comprehensive characterization data, including physical properties and spectroscopic analyses, serves as a crucial reference for researchers to confirm the identity and purity of their synthesized compound. The structured presentation of data and visual workflows are designed to support the practical application of this information in a laboratory setting, thereby facilitating further research and development in medicinal chemistry.

References

A Technical Guide to the Biological Activities of 1-(4-Methoxyphenyl)-1H-imidazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action associated with 1-(4-Methoxyphenyl)-1H-imidazole derivatives. It is intended to serve as a technical resource for professionals engaged in the fields of medicinal chemistry and drug discovery.

Introduction

The imidazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[1] When functionalized with a 4-methoxyphenyl group, the resulting this compound derivatives exhibit a range of potent biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The methoxy group, being an electron-donating substituent, can influence the molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its interaction with enzymes and receptors.[2] This guide synthesizes current research on these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and evaluation workflows.

Synthesis Overview

The synthesis of this compound and its derivatives is typically achieved through multi-component reactions. A common and efficient method is the one-pot synthesis involving the reaction of a diketone (like benzil), an aldehyde (such as 5-chlorosalicylaldehyde), 4-methoxyaniline (anisidine), and ammonium acetate in a suitable solvent like glacial acetic acid, followed by reflux.[4] Alternative routes include palladium-catalyzed cross-coupling reactions or nucleophilic substitutions to introduce substituents at specific positions on the imidazole ring.[2]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated significant potential across several therapeutic areas. This section summarizes the key findings and presents the quantitative data in structured tables for comparative analysis.

Anticancer Activity

Derivatives of this class have shown promising cytotoxic potential against a variety of cancer cell lines.[1][2] The mechanism often involves the inhibition of enzymes crucial for cancer cell proliferation and survival, or the induction of apoptosis through caspase pathway activation.[2][5]

Table 1: Anticancer Activity of Imidazole Derivatives (IC₅₀ µM)

| Compound | Derivative Type | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | HCT-116 (Colon) | Reference |

| 4e | N-(4-methoxyphenyl)benzamide | 11.1 | 10.2 | 10.7 | - | [6] |

| 4f | N-(4-fluorophenyl)benzamide | 7.5 | 9.3 | 8.9 | - | [6] |

| 1 | Imidazole-oxadiazole hybrid | Promising | - | 3.02 | - | [5] |

| 24 | Imidazole-pyridine hybrid | - | 7.96 | - | 12.51 | [5] |

| 4k | Imidazole-triazole conjugate | - | - | - | 4.67 (Caco-2) | [7] |

| 6e | Imidazole-triazole conjugate | - | - | - | 5.22 (Caco-2) | [7] |

| Doxorubicin | Standard Drug | - | - | - | 5.17 (Caco-2) | [7] |

Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in antifungal agents. The this compound derivatives extend this activity to a broader antimicrobial spectrum, showing efficacy against both bacterial and fungal pathogens.[4][8][9]

Table 2: Antimicrobial Activity of N-substituted aminoacetate Derivatives (MIC µg/mL)

| Compound | S. aureus | E. coli | C. albicans | Reference |

| 3a | 31.25 | 31.25 | 31.25 | [9] |

| 3b | 31.25 | 31.25 | 62.5 | [9] |

| 3c | 15.62 | 31.25 | 15.62 | [9] |

| 3f | 31.25 | 15.62 | 15.62 | [9] |

| 3h | 15.62 | 15.62 | 31.25 | [9] |

| Metronidazole | 6.25 | 6.25 | - | [9] |

Anti-inflammatory Activity

These compounds have been investigated for their ability to modulate inflammatory pathways.[2] The mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX) or p38 MAP kinase.[10][11]

Table 3: Anti-inflammatory Activity of Imidazole and Triazole Derivatives

| Compound | Target/Assay | IC₅₀ (µM or µg/mL) | Reference |

| Triazole 4b | COX-1 Inhibition | 45.9 µM | [10] |

| Triazole 4b | COX-2 Inhibition | 68.2 µM | [10] |

| Triazole 6 | COX-1 Inhibition | 39.8 µM | [10] |

| Triazole 6 | COX-2 Inhibition | 46.3 µM | [10] |

| Amide AA1-AA8 | Albumin Denaturation | 33.27 to 301.12 µg/mL | [11] |

| Diclofenac | Albumin Denaturation | 24.72 µg/mL | [11] |

Enzyme Inhibition

The imidazole moiety is known to coordinate with metal ions in enzyme active sites, leading to inhibitory activity. Derivatives of this compound have been shown to inhibit various enzymes, including lipoxygenases and cytochrome P450.[2][12]

Table 4: Enzyme Inhibition Data for Imidazole Derivatives

| Compound | Enzyme Target | Inhibition Parameter | Value | Reference |

| PH-302 | Cytochrome P450 3A4 | Kᵢ (competitive) | ~2.0 µM | [12] |

| PH-302 | Cytochrome P450 3A4 | Kᵢ (time-dependent, phase 1) | 1.2 µM | [12] |

| PH-302 | Cytochrome P450 3A4 | kᵢₙₐcₜ (time-dependent, phase 1) | 0.08 min⁻¹ | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol

-

Reactant Preparation: Dissolve benzil (14.28 mmol) and 5-chlorosalicylaldehyde (14.28 mmol) in 30 mL of glacial acetic acid at room temperature.[4]

-

Addition of Amines: Add 4-methoxyaniline (21.42 mmol) and ammonium acetate (74 mmol) to the mixture simultaneously.[4]

-

Reflux: Reflux the resulting solution for 2.5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Extraction: Upon completion, pour the dark solution into distilled water. Extract the target imidazole ligand from the aqueous solution using ethyl acetate.[4]

-

Purification: Purify the crude product using column chromatography to obtain the final compound.

In Vitro Anticancer MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits cell growth by 50%, by plotting a dose-response curve.[7]

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus, C. albicans) equivalent to 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (medium only) controls.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Assay

-

Animal Acclimatization: Use adult rats or mice, acclimatized to laboratory conditions for at least one week.

-

Compound Administration: Administer the test compounds or a standard drug (e.g., Indomethacin) orally or intraperitoneally to the animals. The control group receives the vehicle only.[13]

-

Induction of Edema: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.[13]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Visualizations: Workflows and Signaling Pathways

Visual diagrams help in conceptualizing the complex relationships and processes involved in the study of these derivatives.

Caption: General workflow for the synthesis and biological evaluation of imidazole derivatives.

Caption: Inhibition of the p38 MAP kinase pathway as a potential anti-inflammatory mechanism.

Caption: Potential anticancer mechanism via activation of the caspase cascade leading to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|98%|CAS 10040-95-6 [benchchem.com]

- 3. Buy this compound | 10040-95-6 [smolecule.com]

- 4. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

The Enigmatic Anticancer Potential of 1-(4-Methoxyphenyl)-1H-imidazole: An In-depth Technical Guide to Its Putative Mechanisms of Action in Cancer Cells

Disclaimer: Direct experimental evidence detailing the specific mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazole in cancer cells is not available in current scientific literature. This guide provides an in-depth analysis based on the reported activities of its structural analogs and derivatives. The described mechanisms, therefore, represent potential pathways that require direct experimental validation for the specific compound of interest. Notably, a study on the closely related compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, reported a lack of inhibitory activity against the A549 non-small cell lung carcinoma cell line, underscoring the necessity for specific evaluation of the title compound.[1]

Executive Summary

The imidazole scaffold is a prominent feature in many pharmacologically active compounds, and its derivatives have been extensively investigated for their anticancer properties.[2] This technical guide consolidates the existing research on derivatives of this compound to postulate its potential mechanisms of action against cancer cells. The primary putative mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as tubulin and various kinases.[3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential biological effects, methodologies for their investigation, and the signaling pathways that may be involved.

Putative Mechanisms of Action

Based on studies of structurally related compounds, the anticancer effects of this compound could be attributed to one or more of the following mechanisms:

Induction of Apoptosis

A recurring mechanism of action for many imidazole derivatives is the induction of programmed cell death, or apoptosis.[3][7] This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins. Imidazole derivatives have been shown to alter the Bax/Bcl-2 ratio, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[8]

-

Extrinsic Pathway: Activation of death receptors (e.g., FAS, TRAIL receptors) on the cell surface can initiate a signaling cascade leading to the activation of caspase-8 and subsequently caspase-3.

Cell Cycle Arrest

Disruption of the normal cell cycle progression is a key strategy for anticancer agents. Various imidazole derivatives have been shown to cause cell cycle arrest at different phases, thereby preventing cancer cell proliferation.

-

G2/M Phase Arrest: A significant number of imidazole-based compounds, particularly those that interfere with microtubule dynamics, induce arrest at the G2/M checkpoint.[3][9] This prevents the cell from entering mitosis.

-

G0/G1 and S Phase Arrest: Other derivatives have been reported to cause arrest in the G0/G1 or S phases, preventing DNA replication and cell growth.[5][10][11]

Enzyme Inhibition

The imidazole ring is known to coordinate with metal ions in enzyme active sites, and the overall molecular structure can facilitate competitive or allosteric inhibition of key enzymes.

-

Tubulin Polymerization Inhibition: Several imidazole-containing molecules have been identified as potent inhibitors of tubulin polymerization.[4][12][13][14] By binding to the colchicine site on β-tubulin, they disrupt microtubule dynamics, which is essential for mitotic spindle formation, leading to G2/M arrest and apoptosis.[15][16]

-

Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in cancer and is a target for some imidazole derivatives.[6][17][18][19][20] Inhibition of EGFR blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival. Other kinases, such as Cyclin-Dependent Kinases (CDKs), have also been identified as targets.[5]

Quantitative Data from Analog Studies

The following tables summarize the cytotoxic and enzyme inhibitory activities of various imidazole derivatives that are structurally related to this compound.

Table 1: Cytotoxicity of Methoxyphenyl-Imidazole Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridine derivative 9a | HeLa | 2.59 | [5] |

| Pyrazolo[3,4-b]pyridine derivative 14g | MCF-7 | 4.66 | [5] |

| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 | 1.98 | [5] |

| Fused imidazole derivative 3c | MDA-MB-231 | 1.98 | [20] |

| Fused imidazole derivative 3c | T47D | 3.21 | [20] |

| Fused imidazole derivative 3c | MCF-7 | 2.45 | [20] |

| Fused imidazole derivative 3c | A549 | 4.07 | [20] |

| Fused imidazole derivative 3c | HT-29 | 3.89 | [20] |

| Imidazole-1,2,4-oxadiazole hybrid 1 | MCF-7 | 3.02 | [2] |

| Benzimidazole-based derivative 10 | MDA-MB-231 | 0.41 | [10] |

| Benzimidazole-based derivative 13 | MDA-MB-231 | 0.45 | [10] |

Table 2: Enzyme Inhibitory Activity of Methoxyphenyl-Imidazole Derivatives

| Compound/Derivative | Target Enzyme | IC50 | Reference |

| Fused imidazole derivative 3c | EGFR | 236.38 nM | [20] |

| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | 1.630 µM | [5] |

| Pyrazolo[3,4-b]pyridine derivative 9a | CDK9 | 0.262 µM | [5] |

| Pyrazolo[3,4-b]pyridine derivative 14g | CDK2 | 0.460 µM | [5] |

| Pyrazolo[3,4-b]pyridine derivative 14g | CDK9 | 0.801 µM | [5] |

| Imidazolone-sulphonamide-pyrimidine hybrid 6b | EGFR | 0.09 µM | [6] |

Experimental Protocols for Mechanistic Studies

The following are generalized protocols for key experiments used to elucidate the mechanisms of action described above.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound for a specified time.

-

Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p-EGFR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations of Putative Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and a general experimental workflow for investigating the anticancer mechanism of this compound.

Caption: General workflow for in vitro evaluation of anticancer activity.

Caption: Inferred intrinsic apoptosis pathway.

Caption: Inferred mechanism of tubulin polymerization inhibition.

Caption: Inferred EGFR signaling inhibition pathway.

Conclusion and Future Directions

While this compound belongs to a class of compounds with demonstrated anticancer potential, its specific activity and mechanism of action remain uncharacterized. The data from structurally similar molecules suggest that its potential anticancer effects could be mediated through the induction of apoptosis, cell cycle arrest, or inhibition of key cellular targets like tubulin and protein kinases. However, the lack of activity reported for a closely related analog highlights the sensitivity of biological function to small structural changes.

Future research should focus on direct in vitro evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic potential. Should significant activity be observed, the experimental protocols and mechanistic pathways outlined in this guide provide a framework for a thorough investigation into its mode of action. Such studies are essential to validate the therapeutic potential of this specific molecule and to guide any further efforts in drug development.

References

- 1. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]

- 2. mdpi.com [mdpi.com]

- 3. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 10. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues targeting tubulin polymerization as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(4-Methoxyphenyl)-1H-imidazole: A Technical NMR Analysis

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(4-Methoxyphenyl)-1H-imidazole, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. The imidazole ring system is a crucial pharmacophore in many biologically active compounds, and a thorough understanding of its spectroscopic characteristics is paramount for drug discovery and development. This document details the ¹H and ¹³C NMR data, experimental protocols, and a visual representation of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound is heavily reliant on ¹H and ¹³C NMR spectroscopy. The data presented below has been compiled from independent studies, offering a clear and comparative look at the chemical environment of each nucleus within the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the imidazole and methoxyphenyl rings.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| OCH₃ | 3.85 | Singlet | - | [1] |

| OCH₃ | 3.84 | Singlet | - | [2] |

| H-2' / H-6' (Aryl) | 6.98 | Doublet | 8.9 | [1] |

| H-2' / H-6' (Aryl) | 6.95-6.99 | Multiplet | - | [2] |

| H-4 / H-5 (Imidazole) | 7.20 | Multiplet | - | [1] |

| H-4 / H-5 (Imidazole) | 7.18 | Doublet | 7.2 | [2] |

| H-3' / H-5' (Aryl) | 7.30 | Doublet | 8.9 | [1] |

| H-3' / H-5' (Aryl) | 7.27-7.31 | Multiplet | - | [2] |

| H-2 (Imidazole) | 7.78 | Multiplet | - | [1] |

| H-2 (Imidazole) | 7.76 | Singlet | - | [2] |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides further confirmation of the molecular structure, with distinct resonances for each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| OCH₃ | 55.56 | [1] |

| OCH₃ | 55.7 | [2] |

| C-3' / C-5' (Aryl) | 114.87 | [1] |

| C-3' / C-5' (Aryl) | 115.0 | [2] |

| C-4 / C-5 (Imidazole) | 118.83 | [1] |

| C-4 / C-5 (Imidazole) | 118.9 | [2] |

| C-2' / C-6' (Aryl) | 123.19 | [1] |

| C-2' / C-6' (Aryl) | 123.3 | [2] |

| C-1' (Aryl) | 129.97 | [1] |

| C-1' (Aryl) | 130.1 | [2] |

| C-4 / C-5 (Imidazole) | 130.68 | [1] |

| C-4 / C-5 (Imidazole) | 130.8 | [2] |

| C-2 (Imidazole) | 135.89 | [1] |

| C-2 (Imidazole) | 136.0 | [2] |

| C-4' (Aryl) | 158.92 | [1] |

| C-4' (Aryl) | 159.0 | [2] |

Experimental Protocols

The following provides a generalized methodology for the NMR analysis of this compound, based on standard practices for small organic molecules.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

NMR spectra are typically recorded on a 400 MHz spectrometer, such as a Bruker Avance III HD.[1][2]

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is commonly used.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

This comprehensive technical guide provides foundational NMR data and a standardized protocol for the analysis of this compound. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize, characterize, and utilize this and related imidazole-containing compounds.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 1-(4-Methoxyphenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)-1H-imidazole is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring an imidazole ring linked to a methoxyphenyl group, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The imidazole moiety is a common feature in many biologically active molecules, and the methoxyphenyl group can influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action. A summary of these properties is presented below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| CAS Number | 10040-95-6 | [1] |

| Appearance | Solid, Cream-colored crystalline powder | [1][2] |

| Melting Point | 59-67 °C | [1] |

| Boiling Point | 120 °C at 0.1 mmHg | [1] |

| Density | 1.1455 g/cm³ (rough estimate) | [3] |

| Flash Point | 120 °C at 0.1 mmHg | [4] |

| Storage Temperature | 2-8 °C | [4] |

Chemical and Spectroscopic Identifiers

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| SMILES | COc1ccc(cc1)-n2ccnc2 | [1] |

| InChI Key | XNLOIFUGGCCEQX-UHFFFAOYSA-N | [1] |

| pKa (Predicted) | 5.70 ± 0.10 | [4] |

| Refractive Index (Estimate) | 1.6300 | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction of 4-methoxybenzaldehyde, glyoxal, and ammonium acetate.[5]

Materials:

-

4-methoxybenzaldehyde

-

Glyoxal (40% solution in water)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 4-methoxybenzaldehyde and ammonium acetate in ethanol.

-

Add glacial acetic acid to the mixture to act as a catalyst.

-

Slowly add glyoxal solution to the reaction mixture while stirring.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[6]

-

Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Characterization Protocols

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons, the aromatic protons of the phenyl ring, and the protons of the imidazole ring.

-

13C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the carbon atoms of the methoxy group, the phenyl ring, and the imidazole ring.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum, typically recorded using a KBr pellet or as a thin film, will exhibit characteristic absorption bands for the C-H stretching of the aromatic and imidazole rings, the C=C and C=N stretching vibrations within the rings, and the C-O stretching of the methoxy group.[7][8]

3.2.3. Mass Spectrometry (MS) Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 174.20 g/mol .

Chemical Reactivity and Biological Activity

Chemical Reactions

This compound can undergo several types of chemical reactions:

-

Oxidation: The imidazole ring can be oxidized to form the corresponding N-oxides.[5]

-

Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.[5]

-

Substitution: The compound can undergo electrophilic substitution reactions on the imidazole ring.[5]

Biological Activities

This compound and its derivatives have shown a range of biological activities, making them promising candidates for drug development.

-

Antimicrobial and Antifungal Activity: The imidazole core is known for its antimicrobial properties, and this compound is no exception. It is a key intermediate in the synthesis of antifungal and antimicrobial drugs.[5]

-

Anti-inflammatory Activity: this compound has been investigated for its anti-inflammatory effects. One of its mechanisms of action is the inhibition of lipoxygenase (LOX) enzymes, which are involved in the inflammatory cascade.[5][9] By binding to the active site of LOX, it prevents the formation of pro-inflammatory metabolites.[5]

-

Anticancer Potential: Derivatives of this compound have demonstrated potential anticancer properties by targeting enzymes involved in the proliferation and survival of cancer cells.[6]

Conclusion

This compound is a compound with significant potential in medicinal chemistry and drug development. Its well-defined physical and chemical properties, coupled with its diverse biological activities, make it an attractive scaffold for the design of new therapeutic agents. The experimental protocols outlined in this guide provide a solid foundation for its synthesis and characterization, enabling further research into its applications. The ability of this compound to inhibit key enzymes in inflammatory pathways highlights a promising avenue for the development of novel anti-inflammatory and potentially anticancer drugs. Further structure-activity relationship (SAR) studies are warranted to optimize its biological activity and develop more potent and selective drug candidates.

References

- 1. This compound 98 10040-95-6 [sigmaaldrich.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. This compound | 10040-95-6 [chemicalbook.com]

- 4. This compound | 10040-95-6 [chemicalbook.com]

- 5. This compound|98%|CAS 10040-95-6 [benchchem.com]

- 6. Buy this compound | 10040-95-6 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. ijrar.org [ijrar.org]

- 9. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activities of 1-(4-Methoxyphenyl)-1H-imidazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its presence in numerous biologically active compounds and approved pharmaceuticals. Its ability to engage in various non-covalent interactions with biological targets makes it a privileged structure in drug design. This technical guide provides an in-depth literature review of the biological activities associated with 1-(4-methoxyphenyl)-1H-imidazole and its closely related derivatives. The methoxyphenyl substituent is a common feature in many pharmacologically active molecules, often contributing to enhanced solubility and target engagement. This review will focus on the anticancer, antifungal, and enzyme inhibitory properties of this class of compounds, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways to serve as a valuable resource for researchers in the field.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes and proteins essential for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various derivatives of this compound against different cancer cell lines. It is important to note that much of the available data pertains to derivatives rather than the parent compound itself.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 (Breast) | < 5 | [1] |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HepG2 (Liver) | < 5 | [1] |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HCT-116 (Colon) | < 5 | [1] |

| Imidazole-based EGFR Inhibitor (Compound 3c) | MDA-MB-231 (Breast) | 1.98 | [2] |

| Imidazole-based EGFR Inhibitor (Compound 3c) | T47D (Breast) | ~2.5 (estimated from graph) | [2] |

| Imidazole-based EGFR Inhibitor (Compound 3c) | MCF-7 (Breast) | 4.07 | [2] |

| Imidazole-based EGFR Inhibitor (Compound 3c) | A549 (Lung) | ~3.0 (estimated from graph) | [2] |

| Imidazole-based EGFR Inhibitor (Compound 3c) | HT-29 (Colorectal) | ~3.5 (estimated from graph) | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as 150 µL of dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways in Anticancer Activity

Several imidazole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[3][4] Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. Inhibition of EGFR blocks the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to reduced cancer cell growth and survival.

Another mechanism by which imidazole derivatives can exert their anticancer effects is through the inhibition of tubulin polymerization.[5][6] Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.

Antifungal Activity

Imidazole-containing compounds form the basis of many clinically used antifungal agents. Their mechanism of action primarily involves the disruption of the fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Quantitative Data for Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for derivatives of this compound against various fungal strains.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(o-nitrophenyl)aminoacetate | Candida albicans | 15.62 | |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(o-chlorophenyl)aminoacetate | Candida albicans | 15.62 | |

| N2 (a triphenyl imidazole derivative) | Candida albicans | Not specified, but showed activity | [7] |

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure.[8]

Principle: A standardized inoculum of the fungus is exposed to serial dilutions of the antifungal agent in a liquid medium. The MIC is the lowest concentration of the drug that inhibits visible growth of the fungus after a defined incubation period.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in a suitable broth, such as RPMI-1640 medium, to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

-

Incubation: Incubate the plates at 35°C for 24 to 48 hours.

-

MIC Determination: After incubation, visually inspect the plates for fungal growth. The MIC is recorded as the lowest concentration of the antifungal agent in which there is no visible growth.

Mechanism of Action in Fungi

The primary antifungal mechanism of imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately cell death.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-1H-imidazole: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(4-Methoxyphenyl)-1H-imidazole, a molecule of significant interest in medicinal chemistry. The document details its discovery and historical context, outlines various synthetic methodologies from early classical approaches to modern catalytic systems, and presents a thorough examination of its reported biological activities. Key quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for pivotal syntheses and biological assays are provided to facilitate reproducibility. Furthermore, this guide employs Graphviz visualizations to illustrate key synthetic pathways and logical workflows, offering a clear and concise understanding of the core concepts for researchers and drug development professionals.

Introduction

This compound is a substituted N-arylimidazole that has emerged as a valuable scaffold in the development of novel therapeutic agents. The imidazole ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs, owing to its ability to engage in various biological interactions. The addition of a 4-methoxyphenyl group at the N-1 position significantly influences the molecule's physicochemical properties and biological activity. This guide delves into the scientific journey of this compound, from its first synthesis to its current status as a promising lead for drug discovery.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting it may have been first prepared as part of broader studies on N-arylimidazoles without being the primary focus. The historical synthesis of N-substituted imidazoles can be traced back to methods developed in the mid-20th century. One of the notable early methods for the synthesis of N-substituted imidazoles is the Weidenhagen synthesis. A 1976 publication by Stoeck and Schunack in Archiv der Pharmazie explored the synthesis of various N-substituted imidazoles using this methodology, which represents the era of classical synthetic approaches to this class of compounds.[1]

The development of modern synthetic chemistry, particularly in the realm of metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of N-arylimidazoles. The late 20th and early 21st centuries saw the advent of copper- and palladium-catalyzed methods, offering milder reaction conditions, broader substrate scope, and higher yields compared to the classical techniques.[2][3][4] These advancements have made compounds like this compound more accessible for biological screening and derivatization.

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions, ranging from classical condensation methods to modern catalytic cross-coupling reactions.

Classical Synthesis: Condensation Reactions

An early and straightforward method for the synthesis of the imidazole core involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an amine. For this compound, this would typically involve the reaction of glyoxal, formaldehyde, and 4-methoxyaniline.

Modern Synthetic Approaches: Metal-Catalyzed N-Arylation

The development of metal-catalyzed N-arylation reactions has provided highly efficient and versatile routes to this compound.

The Ullmann condensation, a copper-catalyzed reaction, is a widely used method for the formation of C-N bonds. In this approach, imidazole is coupled with a 4-methoxyphenyl halide (e.g., 4-iodoanisole or 4-bromoanisole) in the presence of a copper catalyst and a base.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the coupling of imidazole with 4-methoxyphenyl halides or triflates under relatively mild conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Copper-Catalyzed N-Arylation

-

Materials: Imidazole (1.0 mmol), 4-iodoanisole (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and N,N-dimethylformamide (DMF, 5 mL).

-

Procedure: To a dry round-bottom flask, add imidazole, 4-iodoanisole, CuI, and K₂CO₃. Add DMF and degas the mixture with argon for 15 minutes. Heat the reaction mixture at 110-120 °C for 24 hours under an argon atmosphere. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 10040-95-6 | [5] |

| Molecular Formula | C₁₀H₁₀N₂O | [5] |

| Molecular Weight | 174.20 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 59-67 °C | |

| Boiling Point | 120 °C at 0.1 mmHg |

Biological Activities and Potential Applications

This compound has been investigated for a range of biological activities, primarily as a scaffold for the development of more potent and selective therapeutic agents. The core structure exhibits intrinsic biological properties, and its derivatives have shown promise in several areas of drug discovery.

Antifungal Activity

The imidazole moiety is a well-established pharmacophore in antifungal drug design, with many marketed antifungal agents belonging to this class. The presence of the 4-methoxyphenyl group can enhance the antifungal potency.[5] While specific MIC values for the parent compound are not widely reported, studies on its derivatives have demonstrated significant activity against various fungal pathogens. For instance, a study on 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives, which share the methoxyphenyl imidazole core, reported a Minimum Inhibitory Concentration (MIC) value of 15.62 μg/mL against Candida albicans.[6]

Anticancer Activity

Derivatives of this compound have also been explored for their potential as anticancer agents. A study on novel 1H-benzo[d]imidazole derivatives, which can be considered structurally related, demonstrated potent cytotoxic activities against human cancer cell lines. For example, some of these compounds exhibited 50% growth inhibition (GI₅₀) in the micromolar range.[7] Another study on N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides reported a derivative with an impressive IC₅₀ value of 0.15 ± 0.01 μM against the A549 human lung cancer cell line.[8]

Lipoxygenase Inhibition

Experimental Protocols

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

-

Materials: Test compound (this compound), fungal strain (e.g., Candida albicans), appropriate broth medium (e.g., RPMI-1640), 96-well microtiter plates, and a spectrophotometer.

-

Procedure: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in the broth medium in the wells of a 96-well plate to obtain a range of concentrations. Prepare a standardized fungal inoculum and add it to each well. Include positive (no drug) and negative (no inoculum) controls. Incubate the plates at 35 °C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.[9]

Visualizations

Synthetic Pathways

The following diagrams illustrate common synthetic routes to this compound.

Caption: Synthetic routes to this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: General workflow from synthesis to biological evaluation.

Conclusion

This compound stands as a testament to the enduring importance of the imidazole scaffold in medicinal chemistry. While its own discovery may be modestly documented, the exploration of its derivatives has yielded a wealth of information regarding its potential as a precursor for novel therapeutic agents. The evolution of its synthesis from classical to modern catalytic methods has greatly facilitated its accessibility and the diversification of its chemical space. The demonstrated antifungal and anticancer potential of its derivatives underscores the value of this core structure in drug discovery programs. This technical guide provides a foundational resource for researchers, consolidating key information and methodologies to inspire and support future investigations into the therapeutic applications of this compound and its analogues. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of the parent compound and to explore its full therapeutic potential.

References

- 1. [Imidazole syntheses. 8. N-Substituted imidazoles according to Weidenhagen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 5. This compound|98%|CAS 10040-95-6 [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-(4-Methoxyphenyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Within this class of compounds, 1-(4-methoxyphenyl)-1H-imidazole and its derivatives have emerged as promising candidates for various therapeutic applications. This technical guide provides an in-depth overview of the current research on these compounds, focusing on their anticancer, antifungal, and antimicrobial properties. We present a comprehensive summary of quantitative efficacy data, detailed experimental protocols for their synthesis and biological evaluation, and a mechanistic exploration of their modes of action through signaling pathway diagrams. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in drug design. The introduction of a 4-methoxyphenyl group at the N-1 position of the imidazole ring has been shown to modulate the physicochemical and pharmacological properties of the resulting compounds, leading to a diverse range of biological activities.

Derivatives of this compound have demonstrated significant potential in several key therapeutic areas. In oncology, these compounds have exhibited cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and the inhibition of crucial cellular signaling pathways.[1] Their antimicrobial and antifungal activities are also noteworthy, with studies demonstrating efficacy against a range of pathogenic microorganisms.[1] This guide will systematically explore these therapeutic applications, providing the necessary technical details to facilitate further research and development in this promising area.

Therapeutic Applications

Anticancer Activity

Derivatives of this compound have shown promising in vitro activity against a variety of human cancer cell lines. The mechanism of their anticancer effect is often multifactorial, involving the induction of programmed cell death (apoptosis) and the inhibition of key enzymatic pathways crucial for cancer cell proliferation and survival.[1]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 (Breast) | < 5 | [2] |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HCT-116 (Colon) | < 5 | [2] |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HepG2 (Liver) | < 5 | [2] |

| Imidazole-1,2,3-triazole hybrid 4k | Caco-2 (Colon) | 4.67 | [3] |

| Imidazole-1,2,3-triazole hybrid 4k | HeLa (Cervical) | 4.80 | [3] |

| Imidazole-1,2,3-triazole hybrid 4k | MCF-7 (Breast) | 0.38 | [3] |

| 4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1H- imidazol-1-yl] benzoic acid | Various | Good Activity | [4] |

| Imidazole derivative 3c | MDA-MB-231 (Breast) | 1.98 | [5] |

| Imidazole derivative 3c | T47D (Breast) | 2.50 | [5] |

| Imidazole derivative 3c | MCF-7 (Breast) | 3.15 | [5] |

| Imidazole derivative 3c | A549 (Lung) | 4.07 | [5] |

| Imidazole derivative 3c | HT-29 (Colorectal) | 3.80 | [5] |

Antifungal and Antimicrobial Activity

The imidazole core is a well-established pharmacophore in antifungal drug discovery, with prominent examples including ketoconazole and miconazole. This compound and its derivatives have also demonstrated significant activity against a range of fungal and bacterial pathogens. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[1]

Quantitative Data Summary: Antimicrobial and Antifungal Activity

The following table presents the minimum inhibitory concentration (MIC) values and zone of inhibition data for various this compound derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Related Imidazole Derivatives | Candida albicans | < 100 µM | - | [1] |

| Related Imidazole Derivatives | Aspergillus niger | < 100 µM | - | [1] |

| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-chlorophenyl)aminoacetate (3c) | S. aureus | 15.62 | - | [6] |

| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-chlorophenyl)aminoacetate (3c) | C. albicans | 15.62 | - | [6] |

| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-bromophenyl)aminoacetate (3f) | S. aureus | 15.62 | - | [6] |

| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-bromophenyl)aminoacetate (3f) | E. coli | 31.25 | - | [6] |

| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-bromophenyl)aminoacetate (3f) | C. albicans | 15.62 | - | [6] |

| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-nitrophenyl)aminoacetate (3h) | S. aureus | 15.62 | - | [6] |

| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-nitrophenyl)aminoacetate (3h) | E. coli | 31.25 | - | [6] |

| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-nitrophenyl)aminoacetate (3h) | C. albicans | 15.62 | - | [6] |

| 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl] thiomorpholine-1,1-dioxide (16a) | S. aureus | - | 32 | [7] |

| 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl] thiomorpholine-1,1-dioxide (16a) | E. coli | - | 27 | [7] |

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of substituted imidazoles involves a one-pot, four-component reaction.[8]

Example Protocol: Synthesis of 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole [9]

-

Reactants: Benzil, 4-methoxybenzaldehyde, ammonium acetate.

-

Procedure:

-

A mixture of benzil (1 mmol), 4-methoxybenzaldehyde (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (10 mL) is refluxed for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethanol to afford the pure 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole.

-

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[10]

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative (typically in DMSO, with the final concentration not exceeding 0.5%) for 24, 48, or 72 hours.[11]

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well. The plate is then incubated for 2-4 hours at 37°C.[4]

-

Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[10]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[12]

Protocol:

-

Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in RPMI-1640 medium.[12]

-

Serial Dilution: The this compound derivative is serially diluted (two-fold) in a 96-well microtiter plate containing RPMI-1640 medium.[12]

-

Inoculation: Each well is inoculated with the fungal suspension to a final concentration of approximately 0.5-2.5 x 10^3 cells/mL.[12]

-

Incubation: The plate is incubated at 35°C for 24-48 hours.[13]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.[13]

Mechanisms of Action